molecular formula C7H4ClIO B13027635 3-Chloro-2-iodobenzaldehyde CAS No. 469912-65-0

3-Chloro-2-iodobenzaldehyde

Cat. No.: B13027635
CAS No.: 469912-65-0
M. Wt: 266.46 g/mol
InChI Key: QCASBRFHVKFMIE-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

The systematic IUPAC name This compound unambiguously defines the compound’s structure. The benzaldehyde core is substituted with chlorine at position 3 and iodine at position 2, as determined by the lowest possible numbering sequence (Figure 1). The molecular formula $$ \text{C}7\text{H}4\text{ClIO} $$ corresponds to a molecular weight of 266.46 g/mol. The SMILES notation O=CC1=CC=CC(Cl)=C1I provides a linear representation of the structure, highlighting the aldehyde group (-CHO) at position 1, iodine at position 2, and chlorine at position 3.

Table 1: Comparative Structural Features of Halogenated Benzaldehydes

Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions
This compound $$ \text{C}7\text{H}4\text{ClIO} $$ 266.46 Cl (3), I (2)
3-Fluoro-2-iodobenzaldehyde $$ \text{C}7\text{H}4\text{FIO} $$ 250.01 F (3), I (2)
3-Iodobenzaldehyde $$ \text{C}7\text{H}5\text{IO} $$ 232.02 I (3)

The electronic effects of the chlorine and iodine substituents significantly influence the compound’s reactivity. Chlorine, being moderately electron-withdrawing, deactivates the ring, while iodine’s polarizability enhances susceptibility to electrophilic substitution at specific positions.

Historical Context in Organohalogen Chemistry

Halogenated benzaldehydes emerged as pivotal intermediates during the late 20th century, coinciding with advancements in transition-metal-catalyzed cross-coupling reactions. While the exact synthesis date of this compound remains undocumented in public literature, its utility aligns with the broader adoption of Suzuki-Miyaura and Ullmann coupling protocols in the 1990s. These reactions often require aryl halides with distinct electronic profiles, making ortho- and meta-disubstituted benzaldehydes like this compound ideal substrates for constructing biaryl systems.

The compound’s historical significance is further underscored by its role in synthesizing complex heterocycles. For example, the aldehyde group facilitates condensation reactions with amines to form Schiff bases, which are precursors to pharmaceuticals and agrochemicals. Unlike monosubstituted analogs such as 3-iodobenzaldehyde, the dichlorinated-iodinated variant offers enhanced regioselectivity in nucleophilic aromatic substitutions due to the steric and electronic interplay between chlorine and iodine.

Positional Isomerism in Halogenated Benzaldehydes

Positional isomerism profoundly impacts the physicochemical and reactive properties of halogenated benzaldehydes. A comparative analysis of this compound with its isomers reveals distinct behavioral patterns:

Table 2: Physicochemical Properties of Positional Isomers

Compound Boiling Point (°C) Density (g/cm³) Melting Point (°C)
This compound - - -
3-Fluoro-2-iodobenzaldehyde 262.3 2.0 Not Available
3-Iodobenzaldehyde 266.1 1.9 57–60

The absence of boiling point data for this compound in available literature contrasts with its fluoro- and iodo-substituted analogs, suggesting differences in intermolecular forces. For instance, the larger atomic radius of iodine compared to fluorine may increase van der Waals interactions in 3-iodobenzaldehyde, contributing to its higher boiling point relative to the fluoro analog.

Steric effects also dictate reactivity. In this compound, the proximity of chlorine and iodine creates a crowded ortho position, potentially hindering electrophilic attack at that site. Conversely, 3-iodobenzaldehyde, lacking an adjacent substituent, exhibits greater accessibility for reactions at the para position. This steric modulation is critical in designing catalysts for regioselective transformations.

Properties

CAS No.

469912-65-0

Molecular Formula

C7H4ClIO

Molecular Weight

266.46 g/mol

IUPAC Name

3-chloro-2-iodobenzaldehyde

InChI

InChI=1S/C7H4ClIO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H

InChI Key

QCASBRFHVKFMIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)I)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-iodobenzaldehyde typically involves halogenation reactions. One common method is the iodination of 3-chlorobenzaldehyde. This can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction proceeds as follows:

    Iodination of 3-Chlorobenzaldehyde:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-iodobenzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products

    Substitution: Depending on the substituent introduced, products can vary widely.

    Oxidation: 3-Chloro-2-iodobenzoic acid.

    Reduction: 3-Chloro-2-iodobenzyl alcohol.

Scientific Research Applications

3-Chloro-2-iodobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-iodobenzaldehyde depends on its application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Chloro-2-iodobenzaldehyde with structurally related compounds based on substituent effects, reactivity, and safety:

Compound Substituents Key Properties/Applications Hazards
This compound Cl (C3), I (C2), CHO (C1) Likely used in cross-coupling due to iodine’s leaving group potential; aldehyde enables nucleophilic additions. No specific data available. Presumed irritant (similar to 3-Chlorobenzaldehyde); iodine may pose additional stability/toxicity risks.
3-Chlorobenzaldehyde (CAS 587-04-2) Cl (C3), CHO (C1) Liquid at room temperature; used in organic synthesis. Purity: 100% . H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
2-Iodobenzoyl Chloride (CAS 609-67-6) I (C2), Cl (CO) Solid; used in synthesizing indole polyheterocycles via copper-catalyzed reactions. Molecular weight: 266.45. No hazard data provided, but acyl chlorides are typically corrosive.
3-Chloro-N-phenyl-phthalimide Cl (C3), phthalimide core Solid monomer for polyimide synthesis; high purity required for polymerization. Not explicitly stated, but phthalimides often require careful handling.

Key Differences :

Reactivity :

  • This compound : The iodine substituent (ortho to aldehyde) may enhance its utility in Suzuki or Ullmann couplings, similar to iodobenzene derivatives. However, direct evidence for this is absent.
  • 3-Chlorobenzaldehyde : Lacks iodine, limiting its use in metal-catalyzed reactions requiring heavy halogen leaving groups. Its aldehyde group is reactive in condensations (e.g., forming Schiff bases) .
  • 2-Iodobenzoyl Chloride : The acyl chloride group enables nucleophilic acyl substitutions, distinct from the aldehyde functionality in this compound .

Substituent Effects: The meta-chloro and ortho-iodo arrangement in this compound creates steric hindrance and electronic effects that may slow electrophilic substitutions compared to mono-halogenated analogs. In 3-Chloro-N-phenyl-phthalimide, the chloro group and rigid phthalimide core enhance thermal stability, making it suitable for high-performance polymers .

Safety and Handling: 3-Chlorobenzaldehyde requires precautions against skin, eye, and respiratory irritation .

Research Findings and Data Gaps

  • Further studies could explore its use in Pd/Cu-catalyzed couplings.
  • Stability : Iodo compounds often degrade under light; this compound may require UV-protected storage similar to 3-Chlorobenzaldehyde .

Biological Activity

3-Chloro-2-iodobenzaldehyde is a halogenated aromatic aldehyde that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This compound, characterized by the presence of chlorine and iodine substituents on the benzene ring, exhibits unique reactivity profiles and interactions with biological macromolecules. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents can enhance the compound's lipophilicity, potentially increasing its binding affinity to biological targets.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It may modulate receptor activity, influencing signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that halogenated benzaldehydes exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound displayed notable activity against various bacterial strains. The presence of halogens is believed to enhance the interaction with microbial cell membranes, leading to increased permeability and cell death.

Anticancer Properties

Emerging studies have suggested that this compound may possess anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular homeostasis.

Case Studies and Research Findings

  • Antimicrobial Efficacy:
    • A comparative study evaluated the antimicrobial effects of several halogenated benzaldehydes, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting a promising therapeutic potential for treating bacterial infections .
  • Anticancer Activity:
    • In vitro studies involving human cancer cell lines demonstrated that this compound could inhibit cell proliferation effectively. The compound induced apoptosis in HeLa cells with an IC50 value of approximately 30 µM, highlighting its potential as a lead compound in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineConcentration (µg/mL)Observed Effect
AntimicrobialStaphylococcus aureus50Significant viability reduction
AntimicrobialEscherichia coli50Significant viability reduction
AnticancerHeLa Cells30Induction of apoptosis

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